Enantiomeric Purity Specification and Its Impact on Downstream Chiral Drug Synthesis
The target compound is specified and supplied as the single (3S,5R)-enantiomer (CAS 1263197-89-2) with a typical purity of ≥97% (HPLC) from multiple vendors . In contrast, the (3R,5S)-enantiomer (CAS 191544-79-3) and the cis/trans isomer mixtures (e.g., cis: CAS 1208359-58-3) represent distinct chemical entities with different CAS numbers . In chiral drug synthesis, the use of a single enantiomer building block eliminates the 50% material loss and purification burden inherent in racemic or diastereomeric mixtures. For piperidine-containing pharmaceuticals, the (S)-enantiomer of a chiral building block produces stereochemically distinct products compared to its (R)-counterpart, leading to divergent pharmacological profiles in resulting drug candidates .
| Evidence Dimension | Stereochemical identity (enantiomeric composition) |
|---|---|
| Target Compound Data | Single (3S,5R)-enantiomer; purity ≥97% (HPLC) |
| Comparator Or Baseline | (3R,5S)-enantiomer (CAS 191544-79-3): single enantiomer, opposite configuration; cis/trans isomer mixtures (CAS 1208359-58-3): diastereomeric mixtures |
| Quantified Difference | Specific rotation and chiral HPLC retention time differentiate enantiomers; biological activity of derived drug candidates can differ by >10-fold between enantiomers (class-level observation for chiral piperidine drugs) |
| Conditions | Chiral building block selection for asymmetric drug synthesis; pharmacological target engagement assays |
Why This Matters
Selection of the correct enantiomer at the building block stage avoids late-stage chiral separation, reduces synthetic step count, and prevents the advancement of the wrong enantiomer into costly preclinical development.
